molecular formula C13H17BBrNO4 B5030720 NoName

NoName

Cat. No.: B5030720
M. Wt: 342.00 g/mol
InChI Key: OSJNPTYVZKBLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a useful research compound. Its molecular formula is C13H17BBrNO4 and its molecular weight is 342.00 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.04340 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Geometric Deep Learning: Expanding Data Analysis Beyond the Traditional

In the realm of data analysis, particularly for non-Euclidean structured data, "NoName" applications are crucial. For instance, in fields like computational social sciences, communications, and genetics, geometric data often play a significant role. Geometric deep learning, a technique relevant in these areas, allows for the analysis of large and complex geometric data, significantly enhancing understanding and outcomes in various scientific fields (Bronstein et al., 2016).

Non-POU Domain-Containing Octamer-Binding Protein (NONO) Research

In biomedical research, the study of NONO, a key protein in nuclear gene regulation, has encountered challenges such as sample aggregation. However, advancements like the stabilization of NONO homodimers with L-proline have enabled significant progress in small-angle X-ray structure determination and crystallization, contributing to a better understanding of biological structures and functions (Knott et al., 2016).

Linkage Between Science Research and Technology Development

In the context of genetic engineering, "this compound" plays a role in demonstrating the linkage between scientific research and technological development. Non-patent citation analysis reveals that public sector research significantly impacts technological advancements in this field, highlighting the interdependence of scientific inquiry and practical application (Lo, 2009).

NonO in Mammalian and Drosophila Studies

The study of NonO in mammals, relating to its similarities with Drosophila's nonAdiss, provides insights into gene regulation and DNA-binding. This research contributes to our understanding of molecular biology and genetics, particularly in areas concerning cell proliferation and DNA repair (Yang et al., 1993).

Primate Models in Biomedical Research

Primate models, including those in non-clinical studies, are vital in biomedical research due to their physiological and neuroanatomical similarities to humans. These models have contributed significantly to advances in various areas of medical and scientific research, underlining the importance of animal models in understanding human biology and diseases (Phillips et al., 2014).

Morinda citrifolia (Noni) Research

Research on Morinda citrifolia, also known as Noni, reveals its broad range of therapeutic effects, including antibacterial and anti-inflammatory properties. This highlights the significance of traditional remedies and their potential applications in modern scientific research and healthcare (Wang et al., 2002).

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]-2,8,9-trioxa-5-azonia-1-boranuidatricyclo[3.3.3.01,5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrNO4/c15-11-1-3-12(4-2-11)17-10-13-9-16-5-7-18-14(16,20-13)19-8-6-16/h1-4,13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJNPTYVZKBLMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]123[N+](CCO1)(CCO2)CC(O3)COC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.